![molecular formula C16H21N3O B2814178 N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide CAS No. 1436089-99-4](/img/structure/B2814178.png)
N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide” is a complex organic compound. It contains a cyclohexyl group, a cyano group, a pyridinyl group, and a propanamide group. Cyclohexyl refers to a cyclic structure of six carbon atoms . The cyano group (-CN) consists of a carbon and nitrogen atom triple bonded together . Pyridinyl refers to a six-membered ring containing five carbon atoms and one nitrogen atom . Propanamide is a functional group derived from propanoic acid where the -OH group is replaced by an -NH2 group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would introduce a cyclic structure, the cyano group would introduce polarity, and the pyridinyl and propanamide groups would introduce additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano group and the cyclic cyclohexyl group could influence its solubility, boiling point, and melting point .科学的研究の応用
Chemical Inhibitors and Drug Metabolism
The study of cytochrome P450 (CYP) isoforms in human liver microsomes has revealed the critical role of chemical inhibitors in understanding drug metabolism and potential drug-drug interactions (DDIs). The selectivity of such inhibitors towards specific CYP isoforms aids in the precise phenotyping of drugs, which is essential for predicting DDIs and ensuring drug safety (Khojasteh et al., 2011).
Medicinal Importance of Pyridine Derivatives
Pyridine derivatives are highlighted for their extensive biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The structural versatility of pyridine rings allows for the design of compounds with specific biological targets, offering a broad spectrum of applications in medicinal chemistry (Abu-Taweel et al., 2022).
Synthesis and Application of Heterocyclic Compounds
The synthesis and application of heterocyclic compounds, such as N-oxides derived from pyridine, have been explored for their potential in drug development. These compounds exhibit a range of biological activities and have been employed as intermediates in the synthesis of metal complexes, catalysts, and medicinal agents. The diversity of heterocyclic N-oxide molecules underscores their significance in organic synthesis and pharmaceutical research (Li et al., 2019).
Catalytic Applications in Organic Synthesis
The development of hybrid catalysts for the synthesis of complex organic molecules, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, illustrates the importance of catalysis in modern synthetic chemistry. These catalysts enable efficient and selective reactions, facilitating the production of compounds with potential medicinal applications (Parmar et al., 2023).
Advanced Materials and Chemosensing
The study of pyridine derivatives extends beyond medicinal chemistry to include applications in chemosensing and materials science. These compounds have been utilized as sensors for various ions and molecules, demonstrating the versatility of pyridine-based materials in analytical and environmental monitoring (Altaf et al., 2015).
作用機序
特性
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c17-12-15(13-6-2-1-3-7-13)19-16(20)10-9-14-8-4-5-11-18-14/h4-5,8,11,13,15H,1-3,6-7,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZQQDDGESZGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide](/img/structure/B2814095.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,5-dimethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2814097.png)
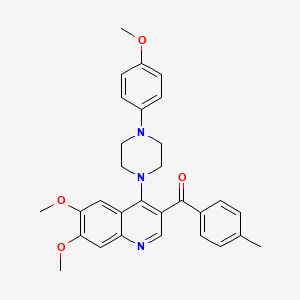
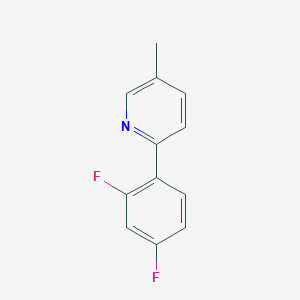
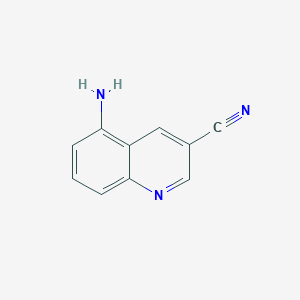
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2814106.png)
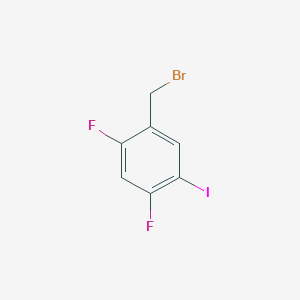
![4-chlorophenyl 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl sulfone](/img/structure/B2814108.png)
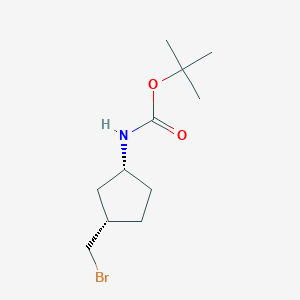
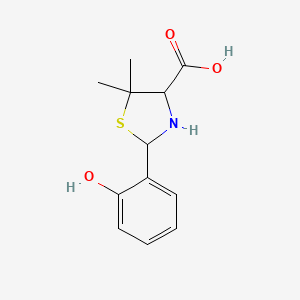
![(1R,5R)-1-Propan-2-yl-3-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B2814114.png)
![1-Oxaspiro[2.4]heptane](/img/structure/B2814117.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2814118.png)